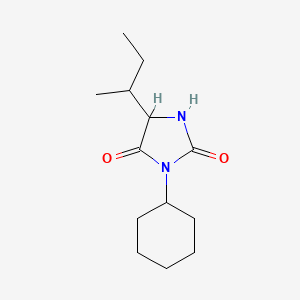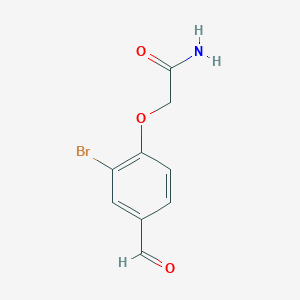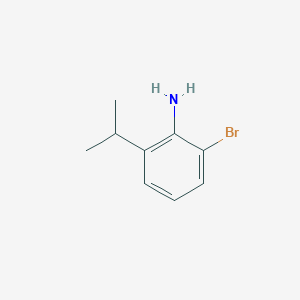
2-Bromo-6-isopropylaniline
Übersicht
Beschreibung
2-Bromo-6-isopropylaniline is a brominated aniline derivative with an isopropyl group attached to the benzene ring. It is a compound of interest in the field of organic chemistry due to its potential use as an intermediate in the synthesis of various pharmaceuticals and chemicals. The presence of both a bromine atom and an isopropyl group on the benzene ring can influence its reactivity and make it a versatile precursor for further chemical transformations.
Synthesis Analysis
The synthesis of bromoaniline derivatives, such as 2-Bromo-6-isopropylaniline, typically involves the bromination of aniline precursors. In the case of 2,6-dialkyl-4-bromoaniline, the synthesis was achieved by reacting 2,6-diisopropylaniline with liquid bromine, with careful control over reaction temperature, time, and feeding mode, resulting in a yield of 64% for the diisopropyl derivative . This method demonstrates the feasibility of synthesizing substituted bromoanilines, which could be adapted for the synthesis of 2-Bromo-6-isopropylaniline.
Molecular Structure Analysis
While the provided papers do not directly discuss the molecular structure of 2-Bromo-6-isopropylaniline, they do provide insights into the structural aspects of related compounds. For instance, the structural studies on 8-bromo-2',3'-O-isopropylideneadenosine reveal the importance of conformation and intramolecular hydrogen bonding in determining the molecular structure . These principles can be applied to understand the molecular geometry and potential interactions within 2-Bromo-6-isopropylaniline.
Chemical Reactions Analysis
The chemical reactivity of bromoaniline derivatives is influenced by the presence of the bromine atom, which can act as a good leaving group in substitution reactions. For example, the synthesis of 2-Amino-6-bromopyridine involves a series of reactions including diazotization, bromination, and amination, which could be relevant to the chemical transformations of 2-Bromo-6-isopropylaniline . Additionally, the synthesis of 2,6-Diisopropylanilinium Bromobismuthates shows how bromoaniline derivatives can be used to stabilize inorganic-organic hybrid structures through hydrogen bonding .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-isopropylaniline can be inferred from related compounds. For instance, the electrochemical behavior of 2-amino-5-bromopyridine in an ionic liquid suggests that brominated aromatic amines can undergo electrochemical reactions under mild conditions . The thermal stability of bromobismuthate compounds up to 250 °C indicates that bromoaniline derivatives may also exhibit good thermal stability . These properties are crucial for the practical application of 2-Bromo-6-isopropylaniline in various chemical processes.
Wirkmechanismus
Target of Action
It is known that this compound is an organic building block used in various chemical reactions .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Eigenschaften
IUPAC Name |
2-bromo-6-propan-2-ylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVPSEWVTXEODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290840 | |
| Record name | 2-Bromo-6-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-isopropylaniline | |
CAS RN |
73621-40-6 | |
| Record name | 2-Bromo-6-(1-methylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73621-40-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(1-methylethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(E)-2-(4-fluorophenyl)ethenyl]-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3038006.png)
![4-Chloro-2-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B3038008.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one](/img/structure/B3038012.png)

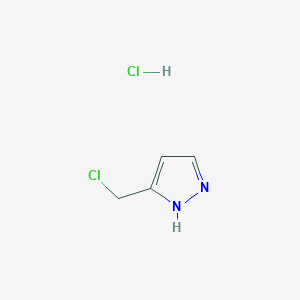

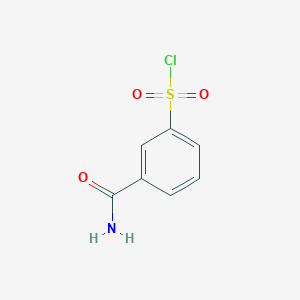
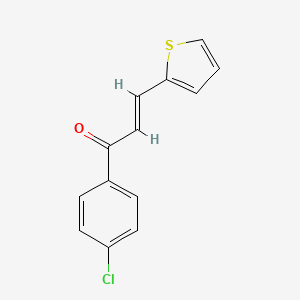
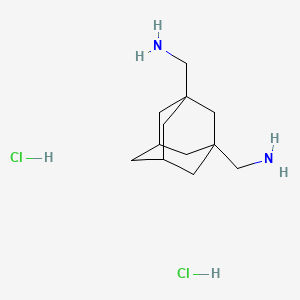

![Bicyclo[2.2.1]hept-5-ene-2-sulfonyl fluoride](/img/structure/B3038025.png)
![3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3038026.png)
